Benzene, 1-methoxy-3-(1-pentynyl)-
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Overview
Description
Benzene, 1-methoxy-3-(1-pentynyl)- is an organic compound with the molecular formula C12H14O It is a derivative of benzene, where a methoxy group (-OCH3) and a pentynyl group (-C≡C-C4H9) are substituted at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-3-(1-pentynyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 1-methoxybenzene (anisole) with a pentynyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the methoxy group activates the benzene ring towards electrophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-3-(1-pentynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of alkyl or acyl groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-methoxy-3-(1-pentynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-3-(1-pentynyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, making it more susceptible to electrophilic attack.
Nucleophilic Addition: The alkyne group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in redox reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-3-methyl-: Similar structure but with a methyl group instead of a pentynyl group.
Benzene, 1-methoxy-3-ethynyl-: Similar structure but with an ethynyl group instead of a pentynyl group.
Properties
CAS No. |
445424-00-0 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-methoxy-3-pent-1-ynylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h6,8-10H,3-4H2,1-2H3 |
InChI Key |
QNAVHKQZVKQPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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